molecular formula C24H17FN2O B5275032 (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B5275032
M. Wt: 368.4 g/mol
InChI Key: SMCSEQLZYBVMTH-SSZFMOIBSA-N
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Description

(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-diphenylpyrazole-4-carbaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one: The E-isomer of the compound, which may have different biological activities and properties.

    (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-phenylprop-2-en-1-one: A similar compound without the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in (Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one makes it unique compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its biological activity and therapeutic potential.

Properties

IUPAC Name

(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O/c25-21-14-11-18(12-15-21)23(28)16-13-20-17-27(22-9-5-2-6-10-22)26-24(20)19-7-3-1-4-8-19/h1-17H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCSEQLZYBVMTH-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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